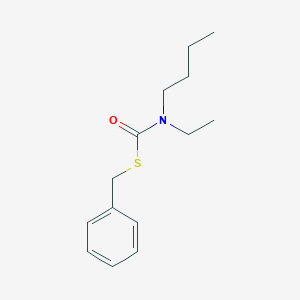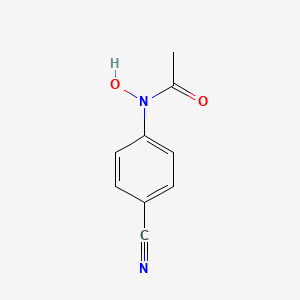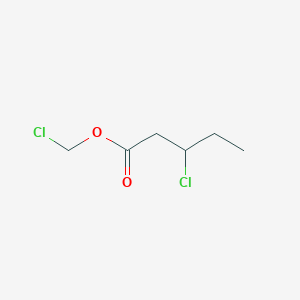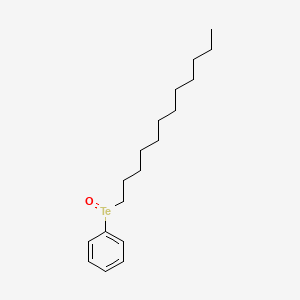![molecular formula C19H13Cl2NO2 B14423883 N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide CAS No. 87018-86-8](/img/structure/B14423883.png)
N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide is a halogenated salicylanilide compound known for its diverse biological activities. It is commonly used in various scientific research fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide typically involves a multi-step process. One efficient method includes the iodination of salicylic acid using iodine in the presence of hydrogen peroxide, followed by the reaction of 3,5-diiodosalicylic acid with an aminoether to form salicylic acid chloride in situ with phosphorus trichloride . This method yields the compound with high efficiency and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs.
Applications De Recherche Scientifique
N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anti-inflammatory and antimalarial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes like chitinase, which is crucial for the survival of certain parasites . The compound also interferes with cellular pathways, leading to its antimicrobial and antifungal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rafoxanide: Another halogenated salicylanilide with similar anthelmintic properties.
N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides: Compounds with anti-inflammatory activity.
Uniqueness
N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide stands out due to its dual halogenation, which enhances its biological activity and stability. Its unique structure allows for a broad spectrum of applications in various scientific fields.
Propriétés
Numéro CAS |
87018-86-8 |
|---|---|
Formule moléculaire |
C19H13Cl2NO2 |
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
N-[3-chloro-4-(4-chlorophenoxy)phenyl]benzamide |
InChI |
InChI=1S/C19H13Cl2NO2/c20-14-6-9-16(10-7-14)24-18-11-8-15(12-17(18)21)22-19(23)13-4-2-1-3-5-13/h1-12H,(H,22,23) |
Clé InChI |
ZOSIKTGNOYFKJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B14423837.png)
![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)
![7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol](/img/structure/B14423847.png)
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)

![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
![2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B14423871.png)



